molecular formula C13H16ClNO2 B7841860 4-Chloro-1-cyclohexyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde

4-Chloro-1-cyclohexyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde

Cat. No.: B7841860
M. Wt: 253.72 g/mol
InChI Key: ZIRVUOSTTHQIOX-UHFFFAOYSA-N
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Description

4-Chloro-1-cyclohexyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde is a heterocyclic compound that belongs to the class of dihydropyridines. This compound is characterized by the presence of a chloro substituent at the fourth position, a cyclohexyl group at the first position, a methyl group at the sixth position, an oxo group at the second position, and a formyl group at the third position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 4-chloro-1-cyclohexyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the Hantzsch dihydropyridine synthesis, which typically includes the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction conditions often involve refluxing the reactants in ethanol or another suitable solvent. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

4-Chloro-1-cyclohexyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form the corresponding pyridine derivative.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of a dihydropyridine alcohol.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. .

Scientific Research Applications

4-Chloro-1-cyclohexyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-1-cyclohexyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde involves its interaction with specific molecular targets. As a calcium channel blocker, it inhibits the influx of calcium ions into cells, which can lead to vasodilation and reduced blood pressure. The molecular pathways involved include the inhibition of voltage-gated calcium channels, which play a crucial role in muscle contraction and neurotransmitter release .

Comparison with Similar Compounds

4-Chloro-1-cyclohexyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde can be compared with other dihydropyridine derivatives, such as nifedipine and amlodipine. While all these compounds share a similar core structure, the presence of different substituents can significantly affect their pharmacological properties. For example, nifedipine is widely used as an antihypertensive agent, while amlodipine has a longer duration of action. The unique combination of substituents in this compound may offer distinct advantages in terms of selectivity and potency .

Properties

IUPAC Name

4-chloro-1-cyclohexyl-6-methyl-2-oxopyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO2/c1-9-7-12(14)11(8-16)13(17)15(9)10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIRVUOSTTHQIOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1C2CCCCC2)C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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